(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
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Overview
Description
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7ClN2O. It is a yellow solid at room temperature and is used in various scientific research applications. The compound is characterized by the presence of a chloro group attached to an imidazo[1,2-a]pyridine ring system, with a methanol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of (6-Chloroimidazo[1,2-a]pyridin-2-yl)aldehyde or (6-Chloroimidazo[1,2-a]pyridin-2-yl)carboxylic acid.
Reduction: Formation of (6-Hydroxyimidazo[1,2-a]pyridin-2-yl)methanol.
Substitution: Formation of (6-Aminoimidazo[1,2-a]pyridin-2-yl)methanol or (6-Thioimidazo[1,2-a]pyridin-2-yl)methanol.
Scientific Research Applications
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The chloro group and the imidazo[1,2-a]pyridine ring system allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
- (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
- (6-Chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
- (6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid)
Comparison: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the methanol group at the 2-position, which imparts different chemical reactivity and biological activity compared to its analogs. For example, (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid has an acetic acid group instead of a methanol group, leading to different solubility and reactivity properties .
Properties
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXKWPAFWOANI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599428 |
Source
|
Record name | (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039416-36-8 |
Source
|
Record name | (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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